

A Technical Guide to the Tissue Distribution of C24-Ceramide Species

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Compound of Interest

Compound Name: C24-Ceramide

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This document provides a comprehensive overview of the distribution, quantification, and signaling roles of **C24-ceramide** species across various tissues. **C24-ceramides**, including C24:0 (lignoceric) and C24:1 (nervonic) ceramides, are very-long-chain (VLC) sphingolipids essential for cellular structure and signaling. Their dysregulation is implicated in numerous pathological and physiological processes, from neurodegenerative diseases to cancer and metabolic disorders. This guide consolidates quantitative data, details common experimental protocols, and visualizes key biological pathways to serve as a critical resource for professionals in the field.

Quantitative Distribution of C24-Ceramides

C24-ceramides are synthesized predominantly by Ceramide Synthase 2 (CerS2), which is highly expressed in tissues such as the liver, kidney, small intestine, and heart.^[1] Consequently, these tissues exhibit high levels of **C24-ceramides**. The tables below summarize the relative abundance and reported quantitative levels of **C24-ceramide** species in various biological contexts.

Table 1: Relative Abundance and Distribution of **C24-Ceramide** Species in Mammalian Tissues

Tissue	Relative Abundance of C24-Ceramides	Key Ceramide Synthase	Notes
Spleen	High; C24:2 is the fourth most abundant ceramide species.[2]	CerS2	C24:2 polyunsaturated ceramide levels are notably elevated.[2]
Small Intestine	High levels of C24:2 ceramide are reported.[2]	CerS2[1]	CerS2 is a predominant synthase in this tissue.
Liver	High	CerS2	CerS2 is a primary synthase for C22 and C24 ceramides in the liver.
Kidney	High	CerS2	CerS2 shows high expression, leading to abundant C24-ceramides.
Brain	Levels of C24-ceramide increase with normal aging.	CerS2	Elevated levels are also observed in the brains of individuals with Alzheimer's disease.
Heart	Moderate to High	CerS2	Increased levels of C24 and C24:1 ceramides were observed in mice on certain diets.
Lungs	C24-ceramides are one of the most abundant species.	CerS2, CerS5	C24-ceramides may have a protective role against lung injury.
Colorectal Tissue	C24:1 is a major ceramide species,	CerS2	Levels of C24:0 are significantly higher in

second only to C16:0.

cancerous tissue compared to normal tissue.

Table 2: Quantitative Levels of **C24-Ceramide** Species in Specific Tissues

Tissue Type	Species	C24:0-Ceramide Level (pmol/mg tissue)	C24:1-Ceramide Level (pmol/mg tissue)	Condition	Reference
Colorectal Cancer	Human	6.55 ± 3.42	14.00 ± 11.23	Tumor Tissue	
Normal Intestinal	Human	4.77 ± 2.01	14.06 ± 10.36	Adjacent Normal Tissue	
Left Ventricle	Mouse	Not significantly changed	Not significantly changed	Increased levels observed with control and palmitate diets vs. standard diet, but did not reach statistical significance.	

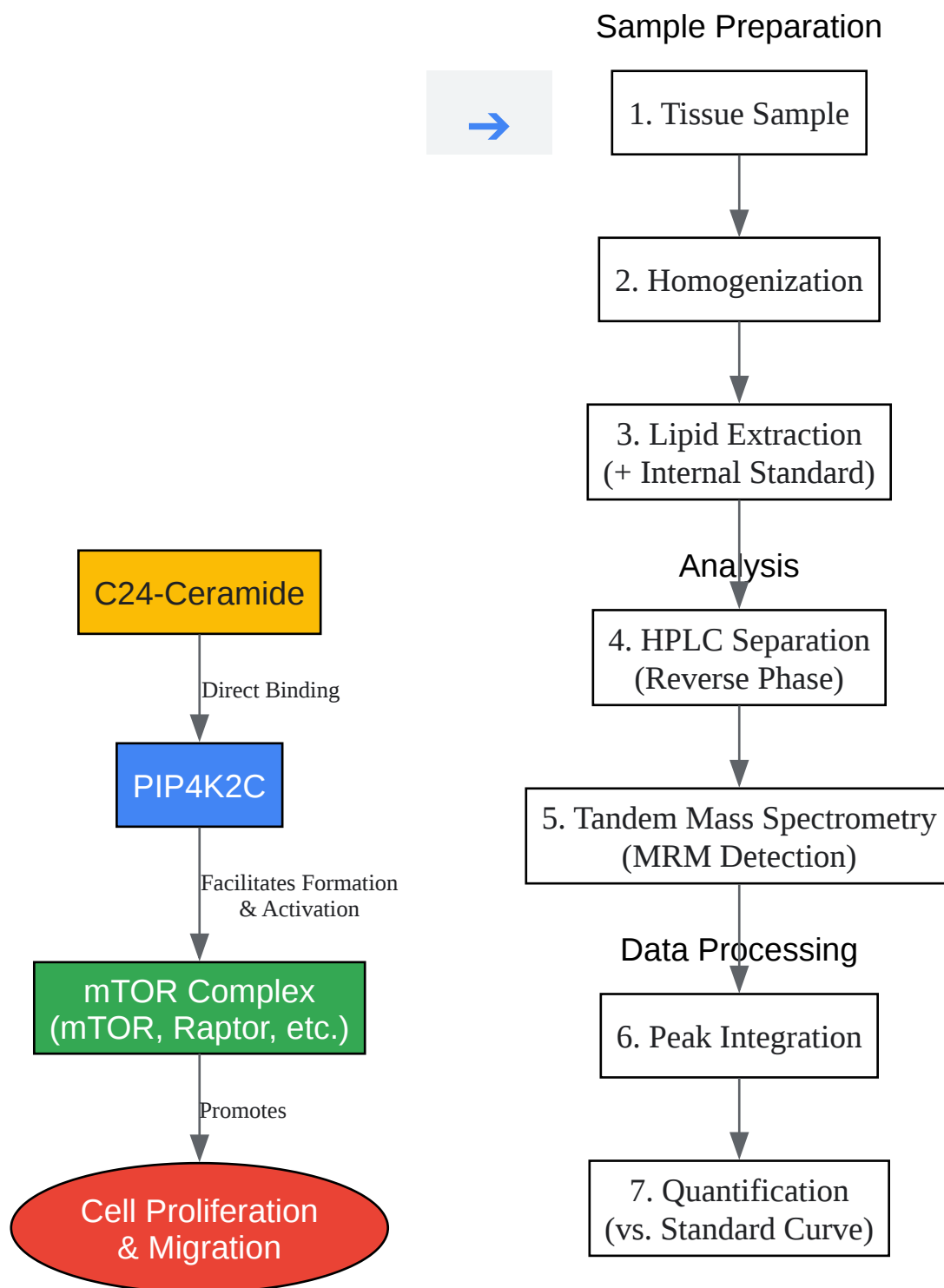
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in extraction methods, analytical techniques, and sample handling.

Signaling and Metabolic Pathways

C24-ceramides are generated through several metabolic routes and participate in critical signaling cascades that influence cell fate and function.

C24-Ceramide Synthesis Pathways

Ceramides are synthesized via three primary pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo synthesis of **C24-ceramide** is critically dependent on the enzyme Ceramide Synthase 2 (CERS2), which specifically acylates a sphingoid base with a C24 fatty acyl-CoA.



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